molecular formula C27H30N2 B15211956 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 910112-00-4

5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B15211956
CAS No.: 910112-00-4
M. Wt: 382.5 g/mol
InChI Key: LSLHDJDEWNXWPP-UHFFFAOYSA-N
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Description

5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic aromatic compound that belongs to the indolo[3,2-b]carbazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method includes the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: FeCl3·6H2O, Pd(OAc)2

    Substitution: Various electrophiles and nucleophiles under appropriate conditions

Major Products

    Oxidation: Formation of C–C and C–N coupled dimers

    Substitution: Introduction of functional groups at nitrogen atoms

Mechanism of Action

The mechanism of action of 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to its specific alkyl substitutions, which enhance its solubility and thermal stability. These properties make it particularly suitable for applications in organic electronics and potentially in medicinal chemistry .

Properties

CAS No.

910112-00-4

Molecular Formula

C27H30N2

Molecular Weight

382.5 g/mol

IUPAC Name

5,11-diethyl-12-pentylindolo[3,2-b]carbazole

InChI

InChI=1S/C27H30N2/c1-4-7-8-15-21-26-20-14-10-12-17-24(20)28(5-2)25(26)18-22-19-13-9-11-16-23(19)29(6-3)27(21)22/h9-14,16-18H,4-8,15H2,1-3H3

InChI Key

LSLHDJDEWNXWPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C2C(=CC3=C1C4=CC=CC=C4N3CC)C5=CC=CC=C5N2CC

Origin of Product

United States

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